5-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid
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Overview
Description
5-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring and the bromine substituent imparts unique chemical properties to the molecule, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid.
Bromination: The bromine atom is introduced to the pyrazole ring through an electrophilic bromination reaction. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide.
Alkylation: The alkylation of the pyrazole ring with a suitable alkyl halide, such as 2-bromo-2-methylpentanoic acid, is carried out under basic conditions using a base like potassium carbonate.
Amination: The introduction of the methylamino group is achieved through nucleophilic substitution, where the bromine atom is replaced by a methylamine group. This step typically requires the use of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and scalable reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced pyrazole compounds, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique electronic properties of the pyrazole ring make the compound a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with industrial relevance, such as agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins and enzymes. The bromine substituent may enhance the compound’s binding affinity through halogen bonding. The methylamino group can participate in nucleophilic or electrophilic interactions, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog with a bromine substituent on the pyrazole ring.
2-Methyl-2-(methylamino)pentanoic acid: A compound lacking the pyrazole ring but containing the same alkyl and amino groups.
5-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid: A similar compound with a chlorine substituent instead of bromine.
Uniqueness
5-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid is unique due to the combination of the pyrazole ring, bromine substituent, and methylamino group. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H16BrN3O2 |
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Molecular Weight |
290.16 g/mol |
IUPAC Name |
5-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C10H16BrN3O2/c1-10(12-2,9(15)16)4-3-5-14-7-8(11)6-13-14/h6-7,12H,3-5H2,1-2H3,(H,15,16) |
InChI Key |
ZNOYZYABZKRCFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C=C(C=N1)Br)(C(=O)O)NC |
Origin of Product |
United States |
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